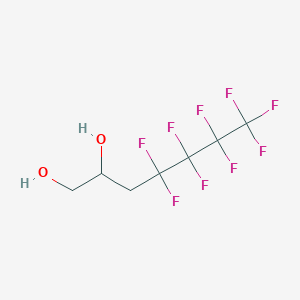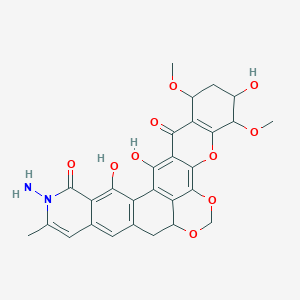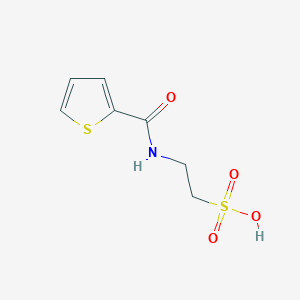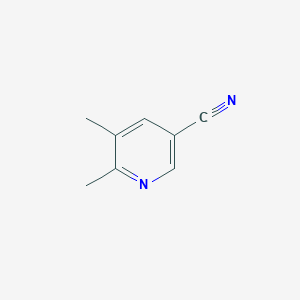![molecular formula C9H12N2O2 B040783 Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI) CAS No. 114604-88-5](/img/structure/B40783.png)
Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI), commonly known as EPP, is a heterocyclic organic compound with potential applications in scientific research. EPP is a cyclic imide with a fused pyrazine ring and a hexahydrocyclopentapyrazine ring. This compound has attracted significant attention due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of EPP is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of specific enzymes and proteins. EPP has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
EPP has been reported to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. In addition, EPP has been reported to modulate the activity of various enzymes and proteins, making it a promising candidate for drug discovery and development. EPP has also been reported to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
EPP has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in drug discovery and development. However, EPP also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on EPP, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and development, and the investigation of its mechanism of action and physiological effects. In addition, further research is needed to determine the potential toxicity of EPP and its suitability for use in clinical settings.
In conclusion, Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI), commonly known as EPP, is a heterocyclic organic compound with potential applications in scientific research. EPP has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties, and has potential applications in drug discovery and development. Further research is needed to fully understand the mechanism of action and physiological effects of EPP and to determine its suitability for use in clinical settings.
Synthesemethoden
The synthesis of EPP can be achieved through several methods, including the reaction of maleic anhydride with ethyl vinyl ether in the presence of a catalyst, the reaction of maleic anhydride with 1,5-hexadiene, and the reaction of maleic anhydride with cyclohexene. These methods have been reported to yield EPP in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
EPP has potential applications in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In addition, EPP has been reported to modulate the activity of various enzymes and proteins, making it a promising candidate for drug discovery and development.
Eigenschaften
CAS-Nummer |
114604-88-5 |
|---|---|
Produktname |
Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI) |
Molekularformel |
C9H12N2O2 |
Molekulargewicht |
180.2 g/mol |
IUPAC-Name |
(3E,8aS)-3-ethylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C9H12N2O2/c1-2-6-9(13)11-5-3-4-7(11)8(12)10-6/h2,7H,3-5H2,1H3,(H,10,12)/b6-2+/t7-/m0/s1 |
InChI-Schlüssel |
ZNFUNIIHSUSXNE-NZDKBLAQSA-N |
Isomerische SMILES |
C/C=C/1\C(=O)N2CCC[C@H]2C(=O)N1 |
SMILES |
CC=C1C(=O)N2CCCC2C(=O)N1 |
Kanonische SMILES |
CC=C1C(=O)N2CCCC2C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B40700.png)
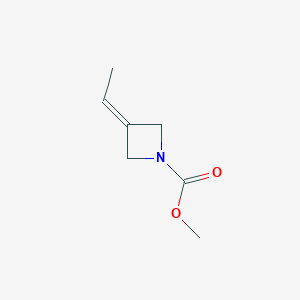

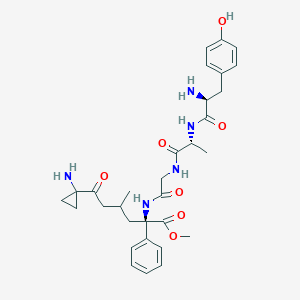
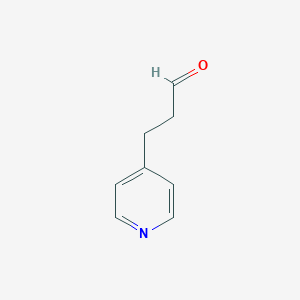
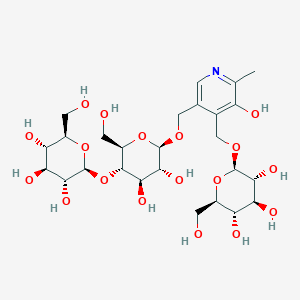
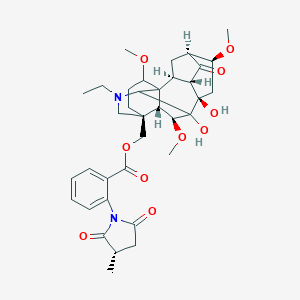
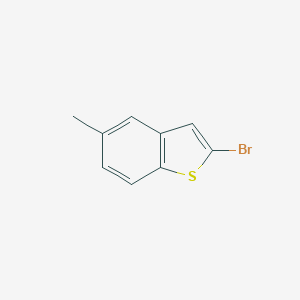
![3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B40717.png)
